2,2',3,4',6-Pentachlorodiphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116995-20-1 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,2,4-trichloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-4-10(9(16)5-6)18-12-8(15)3-2-7(14)11(12)17/h1-5H |
InChI Key |
BRNKJDZWZYZVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Sources, Environmental Occurrence, and Transport Dynamics
Identification of Primary and Secondary Anthropogenic Sources
The release of 2,2',3,4',6-Pentachlorodiphenyl ether into the environment stems from both its unintentional formation during chemical manufacturing and its subsequent release from waste and degradation processes.
The primary source of polychlorinated diphenyl ethers (PCDEs) is their formation as unintentional by-products and impurities during the production of chlorophenol preparations. nih.gov From the 1940s to the 1980s, commercial chlorophenols and their salts were extensively used as wood preservatives, fungicides, and insecticides. nih.gov The manufacturing processes, often involving high temperatures and pressures, facilitate the creation of various PCDE congeners, including this compound. nih.gov
Chlorophenols continue to be crucial intermediates in the synthesis of various products, such as herbicides, fungicides, and antimicrobial agents like triclosan. nih.gov Consequently, PCDEs can leak into the environment as impurities during the manufacturing, use, transport, and disposal of these chlorophenol-related products. nih.gov The concentration of PCDEs in commercial chlorophenols can range significantly, from 4.4 to 1000 mg/kg. nih.gov Given the estimated global annual production of chlorophenols at 200,000 tons, a substantial amount of PCDEs is generated as impurities. nih.gov
Table 1: PCDEs as Impurities in Commercial Products This table is interactive. Click on the headers to sort the data.
| Product/Material | Detected Concentration of PCDEs (mg/kg ww) | Reference |
|---|---|---|
| 2,4,5-trichlorophenol (B144370) | 4.4 | nih.gov |
| 2,3,4,6-tetrachlorophenol | 213 | nih.gov |
| Potassium 2,4,6-Trichlorophenate | 100–1000 | nih.gov |
Once products containing PCDEs reach the end of their life cycle, waste management practices become a secondary source of environmental release. Landfills containing waste from industrial processes or discarded consumer goods can leach these compounds into the surrounding soil and groundwater. nih.gov
Thermal degradation processes are another significant pathway for the release and formation of halogenated compounds. inchem.org The incineration of municipal and industrial waste, particularly plastics and electronic waste that may contain halogenated flame retardants, can lead to the formation and release of compounds like PCDEs. nih.govresearchgate.net Incomplete combustion during these processes can create conditions conducive to the synthesis of various chlorinated and brominated aromatic compounds. nih.gov
Global Distribution and Environmental Concentrations
Due to their persistence and mobility, PCDEs, including the 2,2',3,4',6-penta-chlorinated congener, have been detected in various environmental matrices across the globe. nih.gov
This compound, as part of the broader class of PCDEs, has been identified in the atmosphere, water, sediment, and soil. nih.gov The concentrations of total PCDEs vary widely depending on the location and proximity to sources. nih.gov These compounds are widespread and persistent, similar to the well-studied polychlorinated biphenyls (PCBs). nih.govresearchgate.netnih.gov
Table 2: Global Environmental Concentrations of Total PCDEs This table is interactive. Users can filter data by environmental compartment.
| Environmental Compartment | Concentration Range |
|---|---|
| Water | 0.351–1800 ng/L |
| Sediment | 0–3,980,000 ng/g dry weight (dw) |
| Soil | <38–6800 ng/g dw |
| Atmosphere | 8.75 × 10⁻³–1.15 × 10³² pg/m³ |
| Biota | 0–50,924 ng/g lipid weight (lw) |
Source: nih.gov
The physical and chemical properties of this compound give it the potential for long-range environmental transport. nih.gov Like other persistent organic pollutants (POPs), it can become airborne and travel vast distances from its original source. pops.int This transport occurs through atmospheric currents and, to a lesser extent, oceanic currents. pops.intnih.gov
Chemicals with a high potential for long-range transport are typically semi-volatile, allowing them to partition between the atmosphere and the Earth's surface. ethz.ch This characteristic enables them to undergo cycles of deposition and re-volatilization, a process that facilitates their journey to remote regions such as the Arctic. researchgate.net The detection of related compounds in locations far from any known sources provides strong evidence for this global transport mechanism. nih.govpops.int
Environmental Partitioning Behavior Across Phases
The distribution of this compound in the environment is governed by its physicochemical properties, which dictate how it partitions between different environmental compartments (air, water, soil, sediment, and biota). nist.gov Key properties influencing this behavior include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). nist.govepa.gov
PCDEs are structurally similar to PCBs and possess an oxygen atom that makes them slightly more polar. nih.gov The high Kow value of pentachlorodiphenyl ethers indicates a strong tendency to partition from water into organic phases. epa.gov This means the compound will preferentially adsorb to soil organic matter and sediment rather than remaining dissolved in water. researchgate.net Its low water solubility and low vapor pressure contribute to its persistence in soil and sediments. nih.govepa.gov In the atmosphere, it is likely to exist both in the gas phase and adsorbed to particulate matter, which influences its transport and deposition characteristics. nilu.no
Environmental Fate and Biogeochemical Cycling Processes
Environmental Persistence and Resistance to Degradation
Bioconcentration, Bioaccumulation, and Biomagnification in Ecological Food Webs
The lipophilic nature of 2,2',3,4',6-Pentachlorodiphenyl ether, a characteristic common to PCDEs, drives its tendency to partition from water into the fatty tissues of living organisms, a process known as bioconcentration plos.org. This initial uptake is the foundation for subsequent bioaccumulation and biomagnification through the food web.
Uptake and Accumulation Kinetics in Aquatic and Terrestrial Organisms
The uptake and accumulation of PCDEs are species-specific and influenced by the degree of chlorination acs.orgnih.gov. A study on a simulated aquatic food chain involving the algae Scenedesmus obliquus, the crustacean Daphnia magna, and the fish Danio rerio provided insights into the bioaccumulation of 12 different PCDE congeners acs.orgnih.gov. The log-transformed bioaccumulation factors (BCFs) for these PCDEs were found to be in the ranges of 2.94–3.77 L/kg wet weight for S. obliquus, 3.29–4.03 L/kg for D. magna, and 2.42–2.89 L/kg for D. rerio acs.orgnih.gov. Generally, BCF values increased with a greater number of chlorine atoms, with the exception of the highly chlorinated CDE 209 acs.orgnih.gov. The positions of the chlorine atoms also play a role, with chlorine atoms at the para and meta positions positively contributing to the BCF acs.orgnih.gov.
While specific kinetic data for this compound are not detailed, these findings for other PCDE congeners suggest that it is readily taken up by aquatic organisms from the surrounding environment. The process of bioconcentration is a key step that introduces this compound into the food web nih.gov.
Trophic Transfer Dynamics and Biomagnification Factors
Once incorporated into the base of the food web, this compound has the potential to be transferred to higher trophic levels. This process, known as trophic transfer, can lead to biomagnification, where the concentration of the substance increases in organisms at successively higher levels in the food chain sfu.ca.
In terrestrial food webs, the biomagnification of related compounds like PBDEs has been observed in predatory birds, with BMFs for the sum of PBDEs ranging from 2 to 34 nih.gov. However, factors such as the metabolic capacity of the predator can significantly influence the extent of biomagnification nih.gov. For instance, no biomagnification of PBDEs was observed in a small rodent-fox food chain, likely due to the high metabolic capacity of the fox nih.gov.
Table 1: Biomagnification Factors (BMFs) of Polychlorinated Diphenyl Ether (PCDE) Congeners in a Simulated Aquatic Food Chain
| Trophic Transfer Step | BMF Range |
| Scenedesmus obliquus to Daphnia magna | 1.08–2.27 |
| Daphnia magna to Danio rerio | 0.81–1.64 |
| Overall Food Chain | 0.88–3.64 |
Data sourced from a study on 12 PCDE congeners. acs.org
Biotransformation and Abiotic Transformation Pathways
Despite their general persistence, PCDEs can undergo transformation through both biological and non-biological processes. Biotransformation, in particular, plays a crucial role in altering the structure and potential toxicity of these compounds within organisms.
Microbial Degradation Mechanisms, including Reductive Dechlorination
In anaerobic environments such as sediments, microbial reductive dechlorination is a significant degradation pathway for chlorinated aromatic compounds nih.gov. This process involves the removal of chlorine atoms, which typically leads to less toxic and more biodegradable products epa.gov. Studies on pre-existing PCBs in marine sediments have shown bioconversion of highly chlorinated congeners into tri- and di-chlorinated, ortho-substituted biphenyls, a process likely mediated by sulfate-reducing, spore-forming bacteria nih.gov. The addition of 2,3,4,5,6-pentachlorobiphenyl to these sediments resulted in preferential dechlorination at the meta and para positions nih.gov. Research has confirmed that the hydrogen atom that replaces the chlorine during microbial reductive dechlorination of 2,3,4,5,6-pentachlorobiphenyl is sourced from water nih.govresearchgate.net.
Oxidative and Hydrolytic Biotransformation Processes in Organisms
In addition to microbial degradation in the environment, organisms at higher trophic levels can metabolize PCDEs through oxidative and hydrolytic processes. For zebrafish (Danio rerio) in a simulated aquatic food chain, dechlorination, methoxylation, and hydroxylation were observed as metabolic pathways for PCDEs acs.org. Nuclear magnetic resonance (NMR) experiments and theoretical calculations have confirmed that methoxylation and hydroxylation tend to occur at the ortho position of the benzene rings acs.org.
These biotransformation pathways are influenced by various biological factors, including species, age, and health status plos.org. The metabolism of these compounds is a critical factor in determining their accumulation and potential for toxicity nih.gov. For example, the biotransformation of some PCB congeners in poplar plants has been shown to produce hydroxylated metabolites nih.gov.
While plastics themselves can degrade through mechanisms like photodegradation, thermo-oxidative degradation, hydrolytic degradation, and biodegradation, these processes are not likely to affect the structure of PCDEs during their storage and processing in biological tissues plos.org.
Photolytic and Pyrolytic Degradation Mechanisms of this compound
The environmental persistence of this compound is significantly influenced by its susceptibility to degradation under the influence of light (photolysis) and heat (pyrolysis). These processes are critical in determining the ultimate fate and potential for transformation of this compound into other potentially harmful substances in the environment.
Photolytic Degradation
The photolytic degradation of polychlorinated diphenyl ethers (PCDEs), including this compound, is primarily driven by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds within the molecule. The principal mechanisms involved in the photolysis of this compound are reductive dechlorination and intramolecular cyclization.
Reductive Dechlorination: This is a major pathway for the photolytic degradation of PCDEs. It involves the removal of chlorine atoms from the aromatic rings, leading to the formation of lower chlorinated diphenyl ether congeners. This process occurs in a stepwise manner, with the progressive loss of chlorine atoms upon continued exposure to UV light. The specific chlorine atoms that are removed are influenced by their position on the aromatic rings, with some positions being more susceptible to cleavage than others.
Intramolecular Cyclization: Another significant photolytic degradation pathway for PCDEs is the formation of polychlorinated dibenzofurans (PCDFs). This process involves the loss of a chlorine atom and a hydrogen atom from adjacent positions on the two phenyl rings, followed by the formation of a new carbon-oxygen bond, resulting in the characteristic dibenzofuran structure. This is a concerning transformation as some PCDF congeners are known to be highly toxic. Studies on the analogous 2,2',4,4',6-pentabromodiphenyl ether (BDE-100) have identified polybrominated dibenzofurans as photoproducts, suggesting a similar pathway for the chlorinated counterpart. nih.gov
Table 1: Potential Photolytic Degradation Products of this compound
| Precursor Compound | Degradation Pathway | Potential Products |
|---|---|---|
| This compound | Reductive Dechlorination | Tetrachlorodiphenyl ethers, Trichlorodiphenyl ethers, etc. |
Pyrolytic Degradation
The thermal decomposition, or pyrolysis, of this compound is a significant degradation pathway that can occur in high-temperature environments such as industrial processes and uncontrolled burning. The primary and most well-documented pyrolytic degradation mechanism for PCDEs is the formation of polychlorinated dibenzofurans (PCDFs).
This transformation is thought to occur through a ring-closure reaction involving the cleavage of a carbon-chlorine bond and a carbon-hydrogen bond on adjacent phenyl rings, followed by the formation of a new carbon-carbon bond and subsequent rearrangement to the stable dibenzofuran structure. The presence of oxygen during pyrolysis can influence the product distribution, but PCDF formation is a dominant pathway even under oxygen-deficient conditions.
Research on the pyrolysis of materials containing chlorinated compounds has shown that considerable amounts of PCDDs and PCDFs can be formed at temperatures between 430°C and 470°C. nih.gov In these processes, PCDFs are often formed in much higher quantities than polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov The specific isomers of PCDFs formed will depend on the chlorine substitution pattern of the parent PCDE. For this compound, the arrangement of chlorine atoms would favor the formation of specific tetrachlorodibenzofuran isomers.
Table 2: Key Aspects of Pyrolytic Degradation of Pentachlorodiphenyl Ethers
| Parameter | Observation |
|---|---|
| Primary Degradation Pathway | Formation of Polychlorinated Dibenzofurans (PCDFs) |
| Key Temperature Range | 430°C - 470°C for significant PCDF formation nih.gov |
| Dominant Product Class | PCDFs are often formed in greater abundance than PCDDs nih.gov |
Toxicokinetics and Molecular Mechanistic Studies
Absorption, Distribution, Metabolism, and Excretion (ADME) Dynamics in Model Organisms
While specific data on the ADME profile of 2,2',3,4',6-pentachlorodiphenyl ether is limited, studies on closely related pentachlorodiphenyl ether (PCDE) congeners, such as 2,2',4,4',5-pentachlorodiphenyl ether, in rat models offer significant insights.
Following oral administration in rats, these compounds are typically absorbed and distributed to various tissues. Due to their lipophilic (fat-loving) nature, they show a strong tendency to accumulate in adipose tissue. nih.gov Significant concentrations have also been found in the skin, liver, and kidneys. nih.gov The persistence of these compounds in the body is notable, with a terminal half-life for a related pentachlorodiphenyl ether measured at 5.8 days in the blood of rats. nih.gov
Excretion is predominantly fecal, accounting for a significant portion of the administered dose, while urinary excretion is a minor pathway. nih.govnih.gov A large percentage of the compound excreted in feces is often the unchanged parent compound, indicating that metabolism is not always complete before elimination. nih.gov
Table 1: ADME Characteristics of a Related Pentachlorodiphenyl Ether Congener in Rats (Data based on 2,2',4,4',5-pentachlorodiphenyl ether)
| Parameter | Finding in Rat Model | Reference |
|---|---|---|
| Primary Distribution Sites | Adipose tissue, skin, liver, kidney | nih.gov |
| Primary Excretion Route | Feces (~55% of dose over 7 days) | nih.gov |
| Secondary Excretion Route | Urine (~1.3% of dose over 7 days) | nih.gov |
| Metabolites in Excreta | Unchanged parent compound and hydroxylated metabolites | nih.gov |
**4.2. Enzyme-Mediated Biotransformation and Metabolite Characterization
The biotransformation of chlorinated diphenyl ethers is critically dependent on the cytochrome P450 (CYP) enzyme system. researchgate.net These enzymes, located primarily in the liver, are responsible for Phase I metabolism, which typically involves oxidation, reduction, or hydrolysis. youtube.com For compounds like PCDEs, the primary reaction is oxidation via hydroxylation, which adds a hydroxyl (-OH) group to the molecule. youtube.comnih.gov
Different CYP isoforms exhibit varying activities towards these compounds. For example, studies on polychlorinated biphenyls (PCBs), which are structurally similar, show that CYP1A and CYP2B families are often involved. nih.gov The specific pattern of chlorine atoms on the diphenyl ether rings is a key determinant of which CYP enzymes can bind and metabolize the compound and at what rate. nih.gov This structural specificity means that even closely related isomers can have different metabolic fates.
The metabolic process initiated by CYP enzymes results in the formation of hydroxylated metabolites. nih.govnih.gov For instance, studies on the related compound 2,2',4,4',5-pentachlorodiphenyl ether have identified hydroxylated versions of the parent molecule in the feces of exposed rats. nih.gov
These Phase I metabolites are more polar (water-soluble) than the original compound, but for efficient excretion, they often undergo Phase II metabolism. youtube.com In this phase, an endogenous molecule is attached to the metabolite, a process known as conjugation. Common conjugations include the addition of glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). youtube.com While specific data for this compound is scarce, studies on other halogenated diphenyl ethers have suggested the presence of glutathione (B108866) conjugates in the bile, indicating another important pathway for detoxification and excretion. nih.gov
Table 2: Identified Metabolite Classes for Halogenated Diphenyl Ethers
| Metabolic Phase | Metabolite Type | Description | Reference |
|---|---|---|---|
| Phase I | Hydroxylated Metabolites | Parent compound with one or more added hydroxyl (-OH) groups, formed by CYP enzymes. | nih.govnih.govnih.gov |
| Phase II | Conjugated Metabolites | Phase I metabolites attached to molecules like glucuronic acid, sulfate, or glutathione to significantly increase water solubility for excretion. | nih.govyoutube.com |
**4.3. Molecular Targets and Receptor Interactions
The aryl hydrocarbon receptor (AhR) is a key molecular target for many aromatic hydrocarbons, including some PCDEs. wikipedia.orgnih.gov The AhR is a transcription factor that, in its inactive state, resides in the cell's cytoplasm. wikipedia.org When a suitable ligand binds to the AhR, the receptor complex translocates into the nucleus. Inside the nucleus, it partners with another protein, the AhR nuclear translocator (ARNT). wikipedia.orgnih.gov
This newly formed AhR/ARNT heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs). nih.gov Binding to DREs initiates the transcription of adjacent genes, most notably genes for CYP1A enzymes, leading to an increased production of these metabolic enzymes. nih.gov While some PCDEs are known to be potent AhR agonists, the activity of each specific congener is highly dependent on its structure. The planarity of the molecule and the chlorine substitution pattern are critical for effective AhR binding. Compounds that can adopt a planar configuration, similar to dioxin, are typically the most potent activators.
Beyond direct AhR activation, exposure to PCDEs can lead to broader changes in gene expression and interactions with other cellular pathways. nih.gov The activation of the AhR itself triggers a cascade that alters the expression of not only CYP enzymes but also other genes involved in cellular processes like cell growth and differentiation. nih.gov
Furthermore, some hydroxylated metabolites of halogenated aromatic compounds have been shown to interact with other pathways, including thyroid hormone transport. These metabolites can sometimes bind to transport proteins like transthyretin, potentially interfering with normal thyroid hormone circulation. The specific interactions of this compound and its metabolites with these pathways require further targeted investigation.
Comparative Toxicokinetic Profiles of Structurally Related PCDE Congeners
The toxicokinetics, encompassing absorption, distribution, metabolism, and excretion, of polychlorinated diphenyl ethers (PCDEs) are intrinsically linked to their specific congener structure, particularly the number and position of chlorine atoms. While comprehensive comparative studies across a wide range of PCDE congeners are not extensively available, research on specific congeners provides insight into their likely behavior in biological systems. This section will focus on the available data for pentachlorodiphenyl ether congeners to draw comparisons and understand their environmental and toxicological implications.
Detailed toxicokinetic studies on this compound are limited in the public domain. However, research on the structurally similar congener, 2,2',4,4',5-pentachlorodiphenyl ether, offers valuable insights into the likely behavior of pentachlorinated diphenyl ethers.
A study in rats using radiolabeled 2,2',4,4',5-pentachlorodiphenyl ether (¹⁴C-PCDE) demonstrated that following oral administration, the compound is distributed to all examined tissues. nih.gov The highest concentrations of radioactivity were observed in adipose tissue, followed by the skin, liver, kidney, and muscle. nih.gov This distribution pattern is characteristic of lipophilic compounds, which tend to accumulate in fatty tissues. The majority of the radioactivity detected in the tissues was identified as the unchanged parent compound. nih.gov
The elimination of 2,2',4,4',5-PCDE from the blood was found to follow a four-compartment pharmacokinetic model, with the terminal compartment exhibiting a half-life of 5.8 days. nih.gov Over a seven-day period, approximately 55% of the administered dose was excreted in the feces, while a much smaller fraction, 1.3%, was eliminated in the urine. nih.gov Fecal excretion was the primary route of elimination, with over 64% of the radioactivity in the feces attributed to the unmetabolized parent compound. nih.gov A smaller portion, 23%, was accounted for by hydroxylated metabolites. nih.gov
These findings for 2,2',4,4',5-pentachlorodiphenyl ether suggest that pentachlorinated diphenyl ethers are well-absorbed and distribute to fatty tissues, with slow elimination primarily occurring via the feces. The limited metabolism to more water-soluble hydroxylated forms contributes to their persistence in the body. The position of chlorine atoms can significantly influence the rate of metabolism and excretion. Congeners with adjacent non-chlorinated carbon atoms are generally more susceptible to metabolism.
Interactive Data Table: Toxicokinetic Parameters of 2,2',4,4',5-Pentachlorodiphenyl Ether in Rats
| Parameter | Value | Tissue/Matrix | Findings |
| Distribution | Highest Concentration | Adipose Tissue | Followed by skin, liver, kidney, and muscle. nih.gov |
| Metabolism | Major form in tissues | Unchanged PCDE | Most of the radioactivity found in tissues was the parent compound. nih.gov |
| Fecal Metabolites | Hydroxylated PCDE | Accounted for 23% of fecal radioactivity. nih.gov | |
| Excretion | Fecal (7 days) | 55% of dose | --- |
| Urinary (7 days) | 1.3% of dose | --- | |
| Major Excreted Form (Feces) | Unchanged PCDE | Over 64% of fecal radioactivity. nih.gov | |
| Half-life | Blood (terminal) | 5.8 days | Based on a four-compartment model. nih.gov |
Advanced Analytical Chemistry and Environmental Monitoring Methodologies
Chromatographic Separation and Mass Spectrometric Detection Techniques
Following extraction and cleanup, the definitive analysis of 2,2',3,4',6-pentachlorodiphenyl ether is performed using high-resolution gas chromatography coupled with mass spectrometry, which provides the necessary selectivity and sensitivity for complex environmental samples.
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/MS) Applications
High-resolution gas chromatography (HRGC) is the gold standard for separating complex mixtures of persistent organic pollutants. It employs long capillary columns (e.g., 30-60 meters) with narrow internal diameters, providing the high resolving power needed to separate individual congeners from each other. When coupled with a high-resolution mass spectrometer (HRMS), the technique offers exceptional sensitivity and specificity, allowing for detection at parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) levels. nih.gov
Electron Ionization (EI): EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules, leading to the formation of a molecular ion and a series of characteristic fragment ions. The resulting fragmentation pattern serves as a "fingerprint" for structural elucidation and confirmation. For diphenyl ethers, fragmentation often occurs at the ether linkage and through the loss of chlorine atoms. While providing structural information, the molecular ion may be weak or absent for some compounds.
Negative Chemical Ionization (NCI): NCI is a "soft" ionization technique that is highly sensitive for electrophilic compounds, such as those containing multiple chlorine atoms. In NCI, a reagent gas (e.g., methane (B114726) or ammonia) is ionized, creating a plasma of low-energy electrons. These electrons are captured by the analyte molecule, forming a stable negative molecular ion with minimal fragmentation. This process, also known as electron capture negative ionization (ECNI), results in significantly enhanced sensitivity and lower detection limits for halogenated compounds compared to EI. For polychlorinated compounds, NCI often produces a strong molecular ion cluster, which is ideal for quantification.
| Characteristic | Electron Ionization (EI) | Negative Chemical Ionization (NCI) |
|---|---|---|
| Ionization Energy | High (~70 eV) | Low (thermal electrons) |
| Fragmentation | Extensive, provides structural information | Minimal, often dominated by molecular ion |
| Sensitivity for Halogenated Compounds | Moderate | High to Very High |
| Primary Use | Structural confirmation and quantification | High-sensitivity quantification |
| Common Resulting Ion | [M]+• and fragment ions | [M]-• or [M-Cl+O]- |
Note: This table presents a general comparison of EI and NCI modes for the analysis of halogenated aromatic compounds.
To achieve the lowest possible detection limits, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. researchgate.net Instead of scanning the entire mass range, the instrument is programmed to detect only a few specific ions (typically 2-4) that are characteristic of the target analyte during its expected retention time window. This dramatically increases the dwell time on each ion of interest, significantly improving the signal-to-noise ratio and thus the sensitivity and specificity of the analysis. researchgate.net
For this compound (C₁₂H₅Cl₅O), the theoretical monoisotopic mass is 339.8783 u. In SIM mode, the most abundant ions of the molecular ion cluster (e.g., m/z 340, 342) and potentially key fragment ions would be monitored. The exact choice of ions and their expected abundance ratios are critical for unambiguous identification and quantification.
| Parameter | Description | Typical Application for this compound Analysis |
|---|---|---|
| Principle | The mass spectrometer is set to detect only specific m/z values characteristic of the analyte. | Maximizes sensitivity for trace-level quantification. |
| Quantification Ion | The most abundant, characteristic ion used for calculating the concentration. | Likely the most intense peak in the molecular ion cluster (e.g., m/z 340 or 342). |
| Confirmation Ion(s) | One or more secondary ions used to confirm the analyte's identity. | Other isotopic peaks of the molecular ion (e.g., m/z 342, 344) or specific fragment ions. |
| Ion Ratio | The measured intensity ratio between quantification and confirmation ions must match the theoretical ratio within a specified tolerance. | Confirms the identity of the detected peak and rules out co-eluting interferences. |
Note: The specific m/z values in this table are illustrative and based on the theoretical mass of the compound. Actual ions monitored would be confirmed through analysis of an authentic standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical tool for the determination of polychlorinated diphenyl ethers (PCDEs), including this compound. This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. youtube.com
The separation is typically achieved using reverse-phase liquid chromatography with a C18 column. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. dphen1.com This separation step is crucial for resolving the target analyte from other co-extracted compounds in complex environmental samples.
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique, typically operated in the negative ion mode for halogenated compounds like pentachlorodiphenyl ether. dphen1.com In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM). This process involves selecting the molecular ion (precursor ion) of this compound, fragmenting it, and then monitoring for a specific, characteristic fragment ion (product ion). This high specificity significantly reduces background noise and enhances the certainty of identification and quantification, even at trace levels. youtube.comdphen1.com For instance, the molecular ion with a mass-to-charge ratio (m/z) corresponding to the [M-H]⁻ or [M]⁻ of C₁₂H₅Cl₅O would be selected and fragmented.
Typical LC-MS/MS Parameters for Analysis
| Parameter | Description | Typical Setting/Value |
|---|---|---|
| Chromatography | Separation Column | Reverse-phase C18 |
| Mobile Phase | Gradient of Methanol/Acetonitrile and Water | |
| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | |
| Precursor Ion (Q1) | m/z corresponding to [C₁₂H₅Cl₅O]⁻ | |
| Product Ion (Q3) | Specific fragment ion post-collision |
Quality Assurance/Quality Control (QA/QC) in Environmental Monitoring
Rigorous Quality Assurance/Quality Control (QA/QC) protocols are essential for producing defensible environmental data for compounds like this compound. These measures ensure the accuracy, precision, and comparability of analytical results.
Application of Isotope Dilution Mass Spectrometry with Labeled Internal Standards
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantitative analysis in environmental chemistry. nih.govnih.gov This method involves adding a known amount of an isotopically labeled version of the target analyte, such as ¹³C-labeled this compound, to the sample at the beginning of the analytical procedure. nih.gov
This labeled internal standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and chromatographic separation. nih.gov Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the labeled standard. Since the mass spectrometer can differentiate between the native analyte and the heavier labeled standard, the ratio of their signals is used for quantification. This approach effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and precise measurements. nih.gov The use of stable isotopes like Carbon-13 or Deuterium is common in these applications. nih.gov
Utilization of Standard Reference Materials for Method Validation and Interlaboratory Comparisons
Standard Reference Materials (SRMs) or Certified Reference Materials (CRMs) are critical components of a robust QA/QC program. who.int These are materials, such as sediment, soil, or biological tissue, that contain a certified, known concentration of the analyte of interest, in this case, this compound.
Ecological Impact Assessment and Predictive Environmental Modeling
Environmental Levels and Exposure Assessment in Diverse Ecosystems
As byproducts of industrial processes, such as the manufacturing of chlorophenol preparations, PCDEs have been unintentionally released into the environment. nih.gov Consequently, they are now detected globally in various environmental compartments, including water, sediment, soil, and the atmosphere. nih.gov Total concentrations of PCDEs have been found to range widely, from 0.351–1800 ng/L in water to as high as 3,980,000 ng/g dry weight in sediment. nih.gov
Exposure assessment studies are crucial for understanding the extent of contamination and the potential risks to biota. These assessments involve measuring the concentrations of specific congeners like 2,2',3,4',6-Pentachlorodiphenyl ether in different environmental media and organisms. Human biomonitoring studies, which measure chemical levels in human tissues and fluids, are also a key component of exposure assessment, helping to establish internal exposure levels. researchgate.netnih.gov The data gathered from such monitoring are essential for evaluating the effectiveness of environmental regulations and for developing models that predict exposure. nih.gov
Table 1: Environmental Concentrations of Total Polychlorinated Diphenyl Ethers (PCDEs) in Various Media
| Environmental Medium | Concentration Range |
| Water | 0.351–1800 ng/L |
| Sediment | 0–3,980,000 ng/g dry weight (dw) |
| Soil | <38–6800 ng/g dw |
| Atmosphere | 8.75 × 10⁻³–1.15 × 10³² pg/m³ |
| Biota | 0–50,924 ng/g lipid weight (lw) |
| Source: nih.gov |
Ecosystem-Specific Bioaccumulation and Biomagnification Modeling
Persistent organic pollutants (POPs) like PCDEs are known to bioaccumulate and biomagnify in food webs. cimi.org Bioaccumulation is the process where a toxin builds up in an individual organism, while biomagnification is the increasing concentration of that toxin as it moves up through the trophic levels of a food web. cimi.orgyoutube.com Due to their lipophilic ("fat-loving") nature, PCDEs can dissolve in and accumulate in the fatty tissues of living organisms. cimi.org
Ecosystem-specific models are developed to predict how chemicals like this compound will behave in a particular environment. nih.gov These models incorporate data on the species present, their feeding relationships (food web structure), and their physiological characteristics. nih.govnih.gov For instance, trophodynamic models can trace the movement of contaminants from lower trophic level organisms, like plankton, to top predators. nih.govplos.org Studies have shown that factors such as an organism's feeding habits and trophic level significantly influence the concentration of these contaminants in their tissues. nih.gov The octanol-water partition coefficient (Kow) is a key parameter used in these models to predict a chemical's potential for bioaccumulation based on its hydrophobicity. wikipedia.org
Table 2: Key Concepts in Bioaccumulation and Biomagnification
| Term | Definition | Relevance to this compound |
| Bioaccumulation | The accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. cimi.org | As a lipophilic compound, it is readily stored in the fatty tissues of individual organisms. cimi.org |
| Biomagnification | The increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.orgyoutube.com | Its concentration is expected to increase in predators at the top of the food web. nih.gov |
| Trophic Level | The position an organism occupies in a food web. | Higher trophic level organisms generally exhibit higher concentrations of the compound. nih.gov |
| Source: cimi.orgyoutube.comnih.gov |
Multimedia Environmental Fate Models for Spatiotemporal Dynamics
To understand the complex journey of this compound through the environment, scientists use multimedia environmental fate models. nih.govepa.gov These models are mathematical tools that predict the transport and transformation of chemicals across different environmental "compartments" such as air, water, soil, and sediment. nih.govresearchgate.netresearchgate.net They account for various processes including atmospheric transport, deposition, and movement between water and sediment. epa.govrsc.org
Spatially resolved models, like IMPACT 2002, can simulate the distribution of chemicals over large, heterogeneous regions, providing more accurate predictions of environmental concentrations and potential human exposure compared to non-spatial models. nih.gov These models are crucial for assessing the long-range transport potential of persistent organic pollutants, which can travel far from their original source. rsc.org The accuracy of these models depends on detailed input data, including the chemical's properties and the characteristics of the environment being modeled. epa.govresearchgate.net
Development of Ecological Risk Characterization Frameworks for PCDEs
Ecological risk assessment is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. navy.mil For chemicals like PCDEs, this involves a structured approach, often following a tiered framework. navy.milepa.gov
A typical framework begins with a screening-level assessment to identify potential risks by comparing estimated exposure concentrations with ecotoxicity benchmarks. navy.milcanada.caosti.gov If a potential risk is identified, a more detailed baseline ecological risk assessment may be conducted, incorporating site-specific data to refine the risk estimates. navy.mil
For groups of chemicals that act through a common mechanism, such as the dioxin-like compounds, a toxicity equivalence methodology may be used. epa.govepa.gov This approach uses toxicity equivalence factors (TEFs) to express the toxicity of different congeners relative to a reference compound. While TEFs have been developed for some dioxin-like compounds, there is currently insufficient data to establish them for many other chemicals, including PCDEs. epa.gov The development of comprehensive ecological risk characterization frameworks for PCDEs requires further research to better understand their environmental behavior and toxicological properties. nih.govepa.gov
Emerging Research Themes and Future Perspectives
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that are increasingly vital in predicting the behavior and effects of chemicals like 2,2',3,4',6-pentachlorodiphenyl ether. wikipedia.orgresearchgate.net These models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or physicochemical properties. nih.govresearchgate.net For PCDEs, QSAR/QSPR can predict properties such as n-octanol/water partition coefficient (log K_ow_), vapor pressure, and aqueous solubility, which are crucial for understanding their environmental distribution. researchgate.net
Research has shown that descriptors like the number of chlorine atoms and parameters derived from electrostatic potential can effectively predict the properties and activities of PCDE congeners. nih.govresearchgate.net By using these models, scientists can estimate the potential toxicity and environmental fate of compounds for which experimental data are scarce, thereby prioritizing them for further testing. wikipedia.orgresearchgate.net This predictive capability is essential for risk assessment and regulatory decision-making. mdpi.com
Table 1: Predicted Physicochemical Properties of Selected Pentachlorodiphenyl Ether Congeners
| Property | 2,3',4,4',5-Pentachlorodiphenyl ether |
| Polarizability (ų) | 30.6 |
| Henry's Law (atm-m³/mol) | 6.37e-4 |
| Boiling Point (°C) | 371 |
| Melting Point (°C) | 177 |
| Vapor Pressure (mmHg) | 7.16e-6 |
| Water Solubility (mol/L) | 1.48e-8 |
| LogKow: Octanol-Water | 6.60 |
This interactive table is based on predicted data from the CompTox Chemicals Dashboard for a related pentachlorodiphenyl ether isomer. epa.gov Data for this compound is not fully available.
Isomer-Specific Environmental Chemistry and Biochemistry
The specific arrangement of chlorine atoms on the diphenyl ether structure results in numerous isomers, each with unique properties and behaviors.
Investigation of Stereoselective Processes in Biotransformation and Bioaccumulation
While this compound itself is achiral, some polychlorinated biphenyls (PCBs), which are structurally similar, can be chiral. nih.govncats.ioncats.io Research on chiral PCBs has demonstrated that stereoselective processes, where one enantiomer (a non-superimposable mirror image of the other) is preferentially accumulated or metabolized, can occur in biological systems. nih.gov For instance, studies on the chiral PCB 2,2',3,4',6-pentachlorobiphenyl (B1194006) in zebrafish have shown stereoselective accumulation and induction of oxidative stress. nih.gov This highlights the importance of considering chirality in the environmental risk assessment of related compounds. Although not directly applicable to the achiral this compound, this research provides a framework for investigating other chiral congeners within the broader class of halogenated aromatic compounds.
Differential Interactions of Isomers with Biological Systems
Different isomers of pentachlorodiphenyl ether can interact with biological systems in varied ways. The position of chlorine atoms significantly influences a congener's ability to bind to receptors, such as the aryl hydrocarbon receptor (AhR), which mediates many of the toxic effects of these compounds. mdpi.com The differential accumulation and persistence of various isomers have been observed for similar classes of compounds like hexachlorocyclohexanes (HCHs), where isomers exhibit distinct toxicological profiles and environmental fates. dss.go.th For example, the β-HCH isomer is often found in higher concentrations in biological tissues compared to other isomers due to its slower metabolism. dss.go.th This underscores the necessity of isomer-specific analysis to accurately assess the environmental risks posed by compounds like this compound. nih.gov
Innovative Bioremediation and Phytoremediation Strategies for Contaminated Environments
Cleaning up environments contaminated with persistent organic pollutants like pentachlorodiphenyl ethers is a significant challenge. Bioremediation and phytoremediation are emerging as promising, cost-effective, and environmentally friendly solutions. nih.govnih.govmdpi.com
Bioremediation utilizes microorganisms, such as bacteria and fungi, to break down hazardous substances into less toxic forms. mdpi.comnih.gov Research has identified several bacterial genera, including Burkholderia and Pseudomonas, capable of degrading PCBs, which share structural similarities with PCDEs. mdpi.com The addition of materials like biochar to contaminated soils can enhance the effectiveness of bioremediation by supporting microbial activity. nih.gov
Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. nih.govacs.orgresearchgate.net Plants can take up pollutants from the soil and water, a process known as phytoextraction, or they can stimulate microbial degradation in the root zone (rhizoremediation). nih.govacs.org Studies have shown that plants like Medicago sativa (alfalfa) and Lolium italicum (Italian ryegrass) can contribute to the degradation of PCBs in contaminated soil. researchgate.net The mechanisms involved include the release of plant enzymes and compounds that facilitate microbial metabolism. nih.gov
Green Chemistry Approaches for Sustainable Synthesis and Design of Alternatives
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comacs.org A key focus is the development of safer alternatives to persistent and toxic chemicals like this compound. This involves designing new molecules with the desired functionality but without the adverse environmental and health impacts.
Additionally, green chemistry promotes the use of more environmentally friendly solvents and synthetic processes. researchgate.net For example, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, and cyclopentyl methyl ether (CPME) are being explored as greener alternatives to traditional, more hazardous solvents. sigmaaldrich.com These alternative solvents can offer improved safety profiles, such as a reduced tendency to form explosive peroxides. sigmaaldrich.com
Integrated Omics Approaches for Understanding Systemic Responses to Environmental Contaminants
Integrated "omics" technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, systems-level view of how organisms respond to environmental contaminants. nih.govnih.gov By simultaneously analyzing changes across multiple biological levels, researchers can gain a more comprehensive understanding of the mechanisms of toxicity.
For instance, transcriptomics can reveal which genes are turned on or off in response to exposure to a compound like this compound. Proteomics can identify changes in protein expression, and metabolomics can detect alterations in the metabolic profile of an organism. Integrating these datasets can help to identify key pathways and biological processes that are disrupted by the contaminant, leading to a better understanding of its adverse effects. nih.gov These approaches are increasingly being used to study the effects of various environmental pollutants and can provide valuable insights into the systemic responses to this compound.
Q & A
Q. How is 2,2',3,4',6-Pentachlorodiphenyl ether identified and quantified in environmental samples?
Methodological Answer: Identification typically involves gas chromatography-mass spectrometry (GC-MS) with isotope dilution, using certified reference standards (e.g., isooctane solutions at 50 µg/mL) to ensure accuracy. For chlorinated diphenyl ethers (CDEs), electron capture detection (ECD) is also effective due to their high electronegativity. Calibration curves should be validated against matrix-matched standards to account for interference from co-eluting pollutants like polychlorinated biphenyls (PCBs) .
Q. What are the primary toxicity concerns associated with this compound?
Methodological Answer: Toxicity studies on structurally analogous compounds (e.g., pentabromodiphenyl ethers) suggest potential hepatotoxicity, thyroid hormone disruption, and embryotoxicity. Mechanistic studies should focus on aryl hydrocarbon receptor (AhR) activation pathways and oxidative stress markers. In vitro assays using HepG2 cells or primary hepatocytes are recommended for screening, followed by in vivo models (e.g., zebrafish embryos) to assess developmental effects .
Q. What analytical challenges arise when detecting trace levels of this compound in biota?
Methodological Answer: Key challenges include lipid matrix interference and low recovery rates due to high hydrophobicity (log KOW ~6–7). Cleanup steps using gel permeation chromatography (GPC) and sulfuric acid-impregnated silica gel are critical. Method validation should report limits of detection (LODs) ≤0.1 ng/g wet weight and recovery rates of 70–120% for quality assurance .
Advanced Research Questions
Q. How can synthesis of this compound be optimized for high purity?
Methodological Answer: Adapt the DMSO-mediated coupling method used for 2,4,4',5,5'-pentachloro-2'-methoxydiphenyl ether :
React 3,4,6-trichlorophenol with 1,2,3,5-tetrachlorobenzene in DMSO at 100°C for 60 hours.
Purify via ether-hexane chromatography (RF 0.7) and characterize using H NMR (δ 6.76–7.50 ppm for aromatic protons) and high-resolution MS (expected M+ at m/z 370–380).
Avoid Ullmann ether synthesis due to dechlorination side reactions.
Q. How do conflicting data on environmental persistence arise, and how can they be resolved?
Methodological Answer: Discrepancies may stem from variable degradation rates in aerobic vs. anaerobic conditions. To resolve:
- Conduct sediment-water partitioning experiments using C-labeled analogs to track mineralization.
- Apply QSAR models based on analogous PCDEs (e.g., PCDE-99: half-life = 150 days in water, 2 years in soil) .
- Cross-validate with field data from contaminated sites using passive samplers (e.g., PE tubes).
Q. What computational approaches predict the environmental fate of this compound?
Methodological Answer: Use EPI Suite’s BIOWIN and AOPWIN modules to estimate biodegradation and atmospheric oxidation. Key parameters:
| Property | Value | Source |
|---|---|---|
| Log KOW | 6.8 ± 0.3 | Estimated |
| Vapor pressure (Pa) | 1.2 × 10 | Analogous PCDEs |
| Henry’s Law constant | 5.6 × 10 atm·m³/mol | EPI Suite |
Validate with molecular dynamics simulations to assess binding affinity to organic matter.
Q. How can contradictory toxicological data (e.g., NOAEL vs. LOAEL) be reconciled in risk assessments?
Methodological Answer: Apply benchmark dose modeling (BMD) to interpolate between NOAEL (1 mg/kg/day) and LOAEL (10 mg/kg/day) values from PBDE studies . Incorporate uncertainty factors (UF = 100–1000) for interspecies variation and sensitive subpopulations. Meta-analyses of existing datasets should stratify by exposure duration and metabolic pathways (e.g., CYP450 activity).
Q. What advanced techniques elucidate metabolic pathways of this compound?
Methodological Answer:
- Use hepatic microsomal assays (rat S9 fraction) with NADPH cofactors to identify hydroxylated metabolites.
- Analyze metabolites via LC-QTOF-MS in negative ion mode (m/z 300–500).
- Compare with in silico predictions from MetaSite or GLORYx platforms to prioritize stable metabolites for toxicological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
